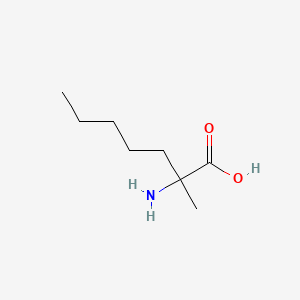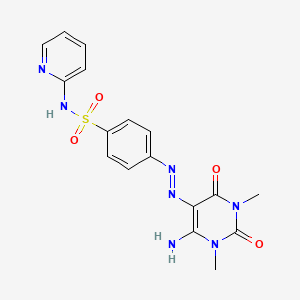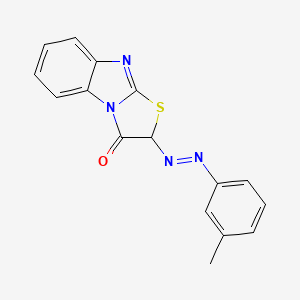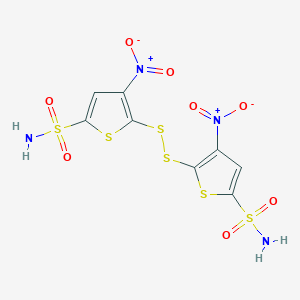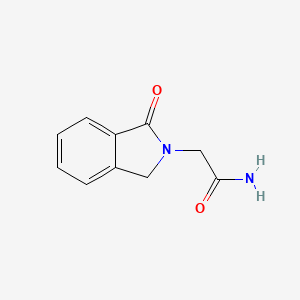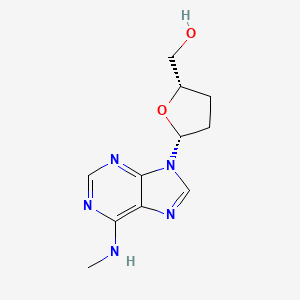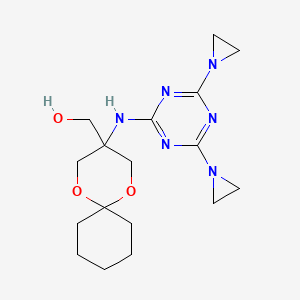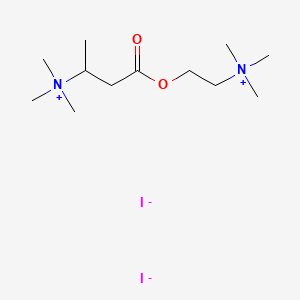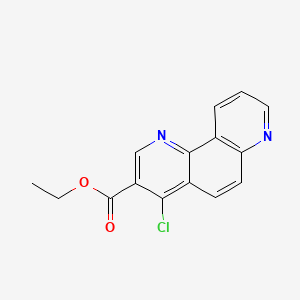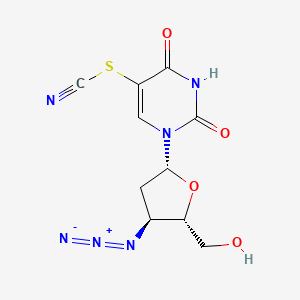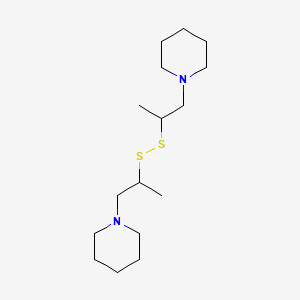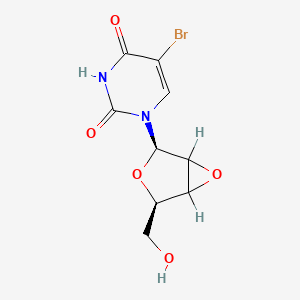
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-bromo- is a synthetic nucleoside analog. This compound is of interest due to its potential applications in medicinal chemistry, particularly in antiviral and anticancer research. The unique structure of this compound allows it to interact with biological molecules in ways that can inhibit the replication of viruses or the proliferation of cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-bromo- typically involves multiple steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Bromination: The pyrimidine derivative is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide.
Glycosylation: The brominated pyrimidine is then glycosylated with a protected sugar derivative, such as 2,3-anhydro-beta-D-lyxofuranose, under acidic or basic conditions.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-performance liquid chromatography for purification, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the sugar moiety.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions using glycosidases.
Major Products
Substitution Products: Depending on the nucleophile, products can include azido, thio, or other substituted derivatives.
Oxidation Products: Oxidized forms of the sugar moiety or the pyrimidine ring.
Reduction Products: Reduced forms of the sugar moiety or the pyrimidine ring.
Hydrolysis Products: Free pyrimidine base and sugar derivatives.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-bromo- has several applications in scientific research:
Antiviral Research: It can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Anticancer Research: It can inhibit the proliferation of cancer cells by interfering with DNA synthesis.
Biochemical Studies: It can be used as a probe to study nucleic acid interactions and enzyme mechanisms.
Drug Development: It serves as a lead compound for the development of new therapeutic agents.
Mecanismo De Acción
The compound exerts its effects primarily through incorporation into nucleic acids. Once incorporated, it can cause chain termination or induce mutations that inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include viral polymerases and cellular DNA polymerases. The pathways involved often include the inhibition of nucleic acid synthesis and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-fluoro-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-chloro-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-iodo-
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-bromo- lies in its bromine atom, which can participate in unique substitution reactions not possible with other halogenated analogs. This allows for the synthesis of a diverse array of derivatives with potential therapeutic applications.
Propiedades
Número CAS |
26301-92-8 |
|---|---|
Fórmula molecular |
C9H9BrN2O5 |
Peso molecular |
305.08 g/mol |
Nombre IUPAC |
5-bromo-1-[(2R,4R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9BrN2O5/c10-3-1-12(9(15)11-7(3)14)8-6-5(17-6)4(2-13)16-8/h1,4-6,8,13H,2H2,(H,11,14,15)/t4-,5?,6?,8-/m1/s1 |
Clave InChI |
SKRTYOMHKSSCJF-LVHTXCCMSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2C3C(O3)[C@H](O2)CO)Br |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C3C(O3)C(O2)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


